molecular formula C20H34O5S2 B15077159 Phenyl 2-(dodecylsulfonyl)ethanesulfonate

Phenyl 2-(dodecylsulfonyl)ethanesulfonate

Cat. No.: B15077159
M. Wt: 418.6 g/mol
InChI Key: WBGZVNKYWLURRQ-UHFFFAOYSA-N
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Description

Phenyl 2-(dodecylsulfonyl)ethanesulfonate is an organic compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a phenyl group attached to a 2-(dodecylsulfonyl)ethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of phenyl ethyl sulfonate with dodecyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonate groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phenyl 2-(dodecylsulfonyl)ethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives and other functionalized compounds.

    Biology: The compound is studied for its potential use as a surfactant in biological systems, aiding in the solubilization of hydrophobic molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting hydrophobic drugs to specific tissues.

    Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of Phenyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate groups can form ionic interactions with positively charged amino acid residues, while the hydrophobic dodecyl chain can insert into lipid bilayers, disrupting membrane integrity. This dual interaction allows the compound to act as an effective surfactant and solubilizing agent.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-(methanesulfonyl)ethanesulfonate
  • Phenyl 2-(ethanesulfonyl)ethanesulfonate
  • Phenyl 2-(butanesulfonyl)ethanesulfonate

Uniqueness

Phenyl 2-(dodecylsulfonyl)ethanesulfonate is unique due to its long dodecyl chain, which imparts enhanced hydrophobicity and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong solubilizing and emulsifying capabilities.

Properties

Molecular Formula

C20H34O5S2

Molecular Weight

418.6 g/mol

IUPAC Name

phenyl 2-dodecylsulfonylethanesulfonate

InChI

InChI=1S/C20H34O5S2/c1-2-3-4-5-6-7-8-9-10-14-17-26(21,22)18-19-27(23,24)25-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3

InChI Key

WBGZVNKYWLURRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

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